
(R)-4-Methyl-1-(pyrrolidin-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Methyl-1-(pyrrolidin-3-yl)piperidine is a chiral compound that features a piperidine ring substituted with a methyl group and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine typically involves the construction of the piperidine and pyrrolidine rings followed by their functionalization. One common method involves the catalytic hydrogenation of pyrrolylpyridine using palladium on carbon as a catalyst in the presence of hydrochloric acid . This method is advantageous due to its simplicity and scalability.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-4-Methyl-1-(pyrrolidin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of fully saturated piperidine and pyrrolidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
®-4-Methyl-1-(pyrrolidin-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
類似化合物との比較
Similar Compounds
®-3-Methylpyrrolidine: Another chiral pyrrolidine derivative with similar biological activities.
®-1-(Pyrrolidin-3-yl)piperidine: A structurally related compound with a different substitution pattern on the piperidine ring.
Uniqueness
®-4-Methyl-1-(pyrrolidin-3-yl)piperidine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its chiral nature also allows for enantioselective interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
4-methyl-1-[(3R)-pyrrolidin-3-yl]piperidine |
InChI |
InChI=1S/C10H20N2/c1-9-3-6-12(7-4-9)10-2-5-11-8-10/h9-11H,2-8H2,1H3/t10-/m1/s1 |
InChIキー |
BTXTZWGPGKDZBB-SNVBAGLBSA-N |
異性体SMILES |
CC1CCN(CC1)[C@@H]2CCNC2 |
正規SMILES |
CC1CCN(CC1)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



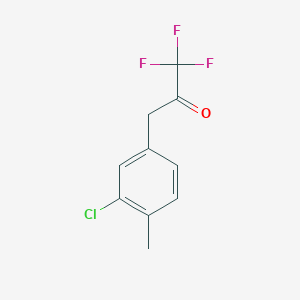
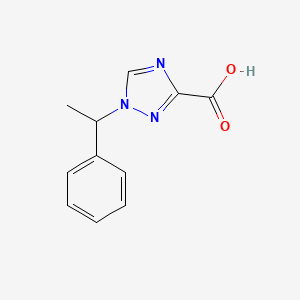
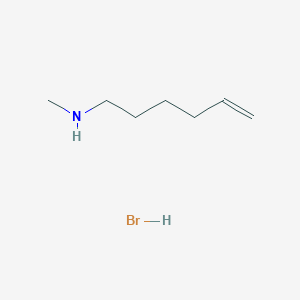

![2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-](/img/structure/B12833697.png)
![6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12833698.png)
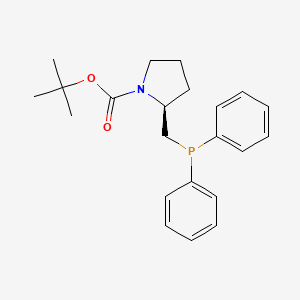
![1-Pentanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-](/img/structure/B12833706.png)
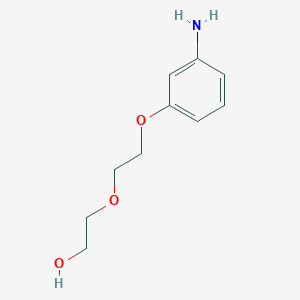
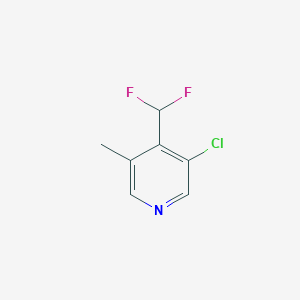
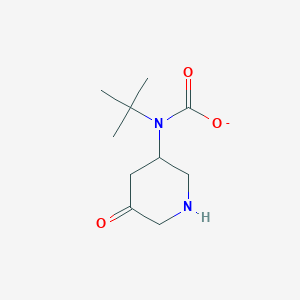
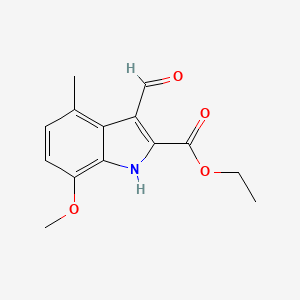
![4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline](/img/structure/B12833746.png)
